1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL
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Overview
Description
1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is an organic compound with the molecular formula C10H14FNO. It is a chiral amino alcohol, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propan-2-ol backbone, with a 4-fluoro-3-methylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL can be synthesized through several methods. One common approach involves the reaction of 4-fluoro-3-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalytic hydrogenation is often employed to achieve efficient reduction of the nitroalkene intermediate .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, alkoxides, and amines.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amino alcohols.
Scientific Research Applications
1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as its role in the development of antidepressants and other CNS-active drugs.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with neurotransmitter receptors in the central nervous system, affecting mood and behavior .
Comparison with Similar Compounds
1-Amino-2-propanol: A simpler amino alcohol with similar structural features but lacking the fluoro and methyl substituents.
1-Amino-2-(4-fluorophenyl)propan-2-ol: A closely related compound with a similar structure but without the methyl group on the phenyl ring.
Uniqueness: 1-Amino-1-(4-fluoro-3-methylphenyl)propan-2-OL is unique due to the presence of both the fluoro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
1-amino-1-(4-fluoro-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3 |
InChI Key |
FSABZFYFIIFJAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(C)O)N)F |
Origin of Product |
United States |
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